Cas no 1507656-31-6 (2-(5-methyl-1,3-oxazol-4-yl)acetic acid)

2-(5-メチル-1,3-オキサゾール-4-イル)酢酸は、有機合成化学において重要な中間体として利用される化合物です。その特徴的なオキサゾール環とカルボキシル基を有する構造から、医薬品や農薬の合成原料として高い有用性を示します。特に、オキサゾール環の電子求引性と酢酸部位の反応性を活かした多様な誘導体合成が可能です。本化合物は高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として評価されています。また、その特異的な分子構造は生物活性化合物の開発において重要な骨格として注目されています。

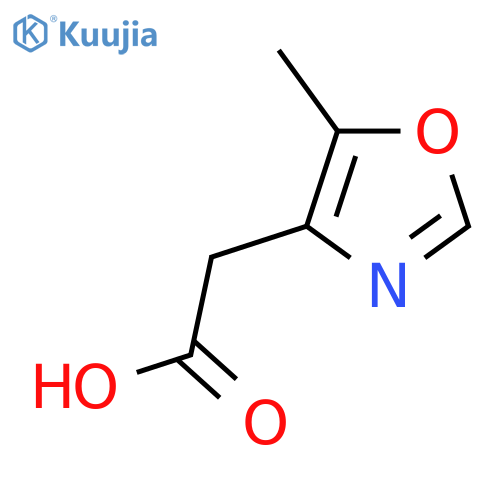

1507656-31-6 structure

商品名:2-(5-methyl-1,3-oxazol-4-yl)acetic acid

CAS番号:1507656-31-6

MF:C6H7NO3

メガワット:141.124681711197

MDL:MFCD31630346

CID:4607579

PubChem ID:18982971

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Methyloxazole-4-acetic Acid

- SY226060

- 2-(5-methyl-1,3-oxazol-4-yl)acetic acid

-

- MDL: MFCD31630346

- インチ: 1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)

- InChIKey: ORRSLIXXIMTKIU-UHFFFAOYSA-N

- ほほえんだ: O1C=NC(=C1C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 141.042593085g/mol

- どういたいしつりょう: 141.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 63.3

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D685264-0.25g |

5-Methyloxazole-4-acetic Acid |

1507656-31-6 | 95% | 0.25g |

$350 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14525-1g |

5-METHYLOXAZOLE-4-ACETIC ACID |

1507656-31-6 | 95% | 1g |

¥9609.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14525-250mg |

5-METHYLOXAZOLE-4-ACETIC ACID |

1507656-31-6 | 95% | 250mg |

¥4359.0 | 2023-09-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226060-1g |

5-Methyloxazole-4-acetic Acid |

1507656-31-6 | ≥95% | 1g |

¥6400.0 | 2023-09-15 | |

| eNovation Chemicals LLC | D685264-1g |

5-Methyloxazole-4-acetic Acid |

1507656-31-6 | 95% | 1g |

$715 | 2024-07-20 | |

| Enamine | EN300-816490-0.25g |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid |

1507656-31-6 | 95.0% | 0.25g |

$321.0 | 2025-02-19 | |

| Enamine | EN300-816490-2.5g |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid |

1507656-31-6 | 95.0% | 2.5g |

$1365.0 | 2025-02-19 | |

| Enamine | EN300-816490-1g |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid |

1507656-31-6 | 95% | 1g |

$650.0 | 2023-09-02 | |

| Enamine | EN300-816490-10g |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid |

1507656-31-6 | 95% | 10g |

$5265.0 | 2023-09-02 | |

| eNovation Chemicals LLC | D685264-0.1g |

5-Methyloxazole-4-acetic Acid |

1507656-31-6 | 95% | 0.1g |

$255 | 2025-03-03 |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1507656-31-6 (2-(5-methyl-1,3-oxazol-4-yl)acetic acid) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1507656-31-6)2-(5-methyl-1,3-oxazol-4-yl)acetic acid

清らかである:99%

はかる:1g

価格 ($):1491.0